N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-3-21(15-18(23)20-2)19(24)17-9-12-22(13-10-17)27(25,26)14-11-16-7-5-4-6-8-16/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H,20,23)/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYJOQJMTVJQE-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)NC)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperidine ring, sulfonamide group, and various substituents that may influence its biological activity.
Biological Activity
The biological activity of compounds similar to this compound can vary widely depending on their structural features. Here are some key areas of potential biological activity:
- Antitumor Activity : Many sulfonamide derivatives exhibit antitumor properties. They can inhibit the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis.
- Antimicrobial Properties : Compounds with sulfonamide groups are known for their antimicrobial effects. They may act by inhibiting bacterial folate synthesis, which is crucial for bacterial growth and reproduction.
- CNS Activity : Given the presence of a piperidine moiety, there may be potential for central nervous system (CNS) activity. Piperidine derivatives often exhibit pharmacological effects such as analgesic or anxiolytic properties.
Research Findings
While specific studies on the compound are lacking, research on related compounds provides insight into their potential effects:
- Case Study 1 : A study on sulfonamide derivatives revealed that modifications to the piperidine ring significantly influenced their cytotoxicity against various cancer cell lines. The introduction of electron-donating groups enhanced activity, suggesting that structural optimization could yield potent antitumor agents.
- Case Study 2 : Research on similar N-substituted piperidine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to interference with bacterial metabolic pathways.
Data Table
Here is a summary table comparing the biological activities of various classes of compounds related to this compound:
| Compound Class | Biological Activity | Mechanism of Action |
|---|---|---|
| Sulfonamides | Antimicrobial | Inhibition of folate synthesis |
| Piperidine Derivatives | CNS effects | Modulation of neurotransmitter systems |
| Antitumor Agents | Cytotoxicity | Induction of apoptosis, inhibition of angiogenesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(E)-2-Phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide
- Structural Similarities :
- Shared piperidine-4-carboxamide backbone.
- 1-[(E)-2-phenylethenyl]sulfonyl group.
- Differences: Substituent on the phenyl ring: The compared compound has a pyridin-2-ylsulfanylmethyl group, whereas the target compound features an N-ethyl-N-[2-(methylamino)-2-oxoethyl] side chain.
Molecular Data :
Implications: The pyridinyl group in the analog may enhance metal-binding capacity (relevant to radiopharmaceuticals, as seen in lutetium-based agents like PLUVICTO® ), while the target’s methylamino-oxoethyl side chain could influence solubility or metabolic stability.
Cathinone Derivatives (e.g., Pentylone, Pentedrone)
- Structural Overlap: 2-(Methylamino)-1-phenylpropan-1-one backbone in cathinones vs. 2-(methylamino)-2-oxoethyl in the target compound.
- Pharmacological Context: Cathinones are stimulants acting via monoamine reuptake inhibition.
- Toxicity Considerations: Cathinones are associated with neurotoxicity due to oxidative stress . The target compound’s methylamino group could pose analogous risks if metabolized to toxic byproducts.
Organophosphate Pesticides (e.g., Vamidothion, Omethoate)
- Functional Group Parallel: S-(2-(methylamino)-2-oxoethyl) phosphorothioate groups in pesticides vs. the target’s N-[2-(methylamino)-2-oxoethyl] side chain.
- Biological Activity :
- Pesticides inhibit acetylcholinesterase (AChE), but the target compound lacks the phosphorothioate moiety critical for AChE binding.
- Metabolic Stability: Pesticides are metabolized via hydrolysis or oxidation; the target’s carboxamide and sulfonyl groups may confer resistance to hydrolysis compared to labile organophosphates.
Phenylephrone (Phenylephrine Related Compound C)
- Structural Feature: 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one shares the methylamino-ketone motif with the target’s side chain .
- The target compound’s methylamino-oxoethyl group might similarly degrade under acidic or oxidative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
